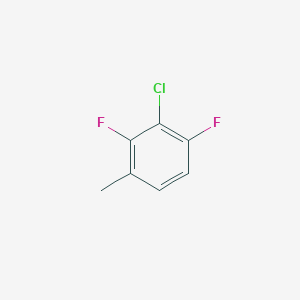

3-Chloro-2,4-difluorotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-1,3-difluoro-4-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2/c1-4-2-3-5(9)6(8)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTMXAQHUJBHEGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)F)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Chloro 2,4 Difluorotoluene and Its Precursors

Strategies for Regioselective Halogenation of Fluorotoluene Scaffolds

The regioselective introduction of a chlorine atom onto a difluorotoluene framework presents a significant synthetic challenge due to the directing effects of the existing fluorine and methyl substituents. Various strategies have been developed to control the position of halogenation, ranging from direct electrophilic substitution to more complex multi-step sequences.

Direct Chlorination of 2,4-Difluorotoluene (B1202308): Reagent, Catalyst, and Condition Optimization

Direct chlorination of 2,4-difluorotoluene is a primary route to 3-Chloro-2,4-difluorotoluene. The outcome of this electrophilic aromatic substitution is highly dependent on the choice of chlorinating agent, catalyst, and reaction conditions. The fluorine atoms at positions 2 and 4, along with the methyl group at position 1, direct incoming electrophiles. The -F is an ortho-, para-director, and the -CH3 is also an ortho-, para-director. Therefore, the substitution can occur at positions 3, 5, and 6. Achieving high regioselectivity for the desired 3-chloro isomer requires careful optimization.

Lewis acid catalysts such as AlCl₃, FeCl₃, and ZnCl₂ are commonly employed to polarize the chlorinating agent (e.g., Cl₂) and enhance its electrophilicity. researchgate.net The choice of catalyst can significantly influence the isomer distribution of the dichlorotoluene products. researchgate.net For instance, in the chlorination of 2-chlorotoluene (B165313), the catalytic activity for selective chlorination to 2,6-dichlorotoluene was found to be in the order of AlCl₃ > FeCl₃ > ZnCl₂. researchgate.net Ionic liquids have also emerged as effective catalysts, sometimes exhibiting higher catalytic activities than traditional metal chlorides for the chlorination of substituted toluenes. researchgate.net

| Catalyst | Typical Reaction Conditions | Observed Selectivity/Activity | Reference |

|---|---|---|---|

| AlCl₃ | 10–30 °C, 12 h | High activity for chlorination of 2-chlorotoluene, selectivity for 2,6-isomer ~33% | researchgate.net |

| FeCl₃ | Variable | Moderate activity compared to AlCl₃ | researchgate.net |

| ZnCl₂ | Variable | Lower activity compared to AlCl₃ and FeCl₃ | researchgate.net |

| [BMIM]Cl–2AlCl₃ (Ionic Liquid) | 10–30 °C, 12 h | High catalytic activity, selectivity for 2,6-isomer ~34% | researchgate.net |

Multi-step Synthetic Sequences from Pre-functionalized Aromatic Systems

To overcome the regioselectivity challenges of direct chlorination, multi-step synthetic sequences starting from pre-functionalized aromatic compounds are often employed. lumenlearning.com This strategy involves introducing functional groups that can be later converted to the desired chloro or methyl group, or that direct subsequent halogenation with high precision. For example, a synthesis might begin with a molecule that already contains substituents in the desired positions, which are then chemically modified.

A common approach involves the use of directing groups, such as an amino or nitro group, which can be introduced and later removed or converted. For example, starting with o-nitro-p-toluidine, a sequence of reactions including a diazo reaction, Sandmeyer reaction (to introduce chlorine or bromine), reduction of the nitro group, and a Schiemann reaction (to introduce fluorine) can yield specific isomers of chloro- and bromofluorotoluenes with high purity. researchgate.net The order in which these reactions are performed is critical for achieving the target substitution pattern. lumenlearning.com

Development of Stereoselective and Regioselective Pathways for Isomeric Fluoro- and Chlorotoluenes

The development of synthetic pathways that offer high stereoselectivity and regioselectivity is a major focus in the synthesis of fluorinated and chlorinated toluenes. nih.govnih.gov The use of frustrated Lewis pairs (FLPs) has shown promise for the stereoselective activation of C-F bonds, which could enable the synthesis of chiral fluorinated molecules from geminal difluoroalkanes. nih.govsemanticscholar.org

Regioselective halogenation can also be influenced by the reaction medium. For example, using single-walled carbon nanotubes as nanoreactors has been shown to drastically affect the regioselectivity of aromatic halogenation reactions due to the spatial confinement of the reactant molecules. nih.gov Similarly, the use of hexafluoroisopropanol (HFIP) as a solvent can enable mild and regioselective halogenation of a broad range of arenes with N-halosuccinimides without the need for additional catalysts. organic-chemistry.org

Functional Group Interconversions for this compound Derivatives

Once this compound is synthesized, it serves as a versatile intermediate for the preparation of a variety of derivatives through functional group interconversions. These transformations primarily target the methyl group at the benzylic position.

Synthesis of Carboxylic Acid Analogues (e.g., 3-Chloro-2,4-difluorobenzoic acid) via Side-Chain Oxidation or Aromatic Carboxylation

The methyl group of this compound can be oxidized to a carboxylic acid to form 3-Chloro-2,4-difluorobenzoic acid. This transformation is a key step in the synthesis of many pharmaceutical and agrochemical compounds. researchgate.netresearchgate.net Strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid are typically used for this side-chain oxidation. The reaction conditions must be carefully controlled to avoid degradation of the aromatic ring.

Alternatively, direct carboxylation of a C-H bond on the aromatic ring can be achieved using carbon dioxide (CO₂) as a carboxylating agent. d-nb.infonih.gov This method is considered a green chemistry approach as it utilizes an abundant and non-toxic C1 source. nih.gov The reaction is often mediated by strong bases or Lewis acids. d-nb.infonih.gov For instance, Lewis acids like AlCl₃ can promote the carboxylation of alkylbenzenes at moderate temperatures. d-nb.inforesearchgate.net The combination of organosilanes with AlCl₃ can form a "frustrated Lewis pair" system that activates CO₂ for electrophilic attack on the aromatic ring. researchgate.netscirp.orgsemanticscholar.org

| Method | Reagents and Conditions | Advantages | Reference |

|---|---|---|---|

| Side-Chain Oxidation | KMnO₄ or other strong oxidizing agents, heat | Well-established method | - |

| Aromatic Carboxylation | CO₂, Lewis acids (e.g., AlCl₃/Al), organosilanes, moderate temperature and pressure | Utilizes CO₂, avoids pre-functionalization | d-nb.inforesearchgate.netscirp.org |

Preparation of Benzylic Alcohols and Amines from this compound

The benzylic position of this compound can be functionalized to introduce alcohol or amine groups, which are important functionalities in many biologically active molecules.

Benzylic Alcohols: The synthesis of benzylic alcohols can be achieved through a two-step process. First, the methyl group is halogenated, typically brominated, using a reagent like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN or light). The resulting benzyl (B1604629) bromide can then be hydrolyzed to the corresponding benzyl alcohol. Alternatively, a Grignard reagent can be formed from an aryl chloride and reacted with formaldehyde to produce the benzyl alcohol. google.com

Benzylic Amines: Benzylic amines can be prepared from the corresponding benzyl halides via nucleophilic substitution with ammonia or an amine. google.com Another route involves the reduction of a benzonitrile or a benzamide, which can be synthesized from the corresponding carboxylic acid. The "borrowing hydrogen" methodology, catalyzed by transition metals like manganese or cobalt, allows for the direct N-alkylation of amines with alcohols, providing an atom-economic route to secondary amines. organic-chemistry.org

Nitration and Subsequent Reductions for Amino- and Nitro-Substituted Derivatives

The introduction of nitro (-NO₂) groups onto the aromatic ring of fluorotoluene derivatives is a key step for creating amino-substituted precursors, which are valuable in agrochemical and pharmaceutical synthesis. This is typically achieved through electrophilic aromatic substitution.

Nitration

The nitration of fluorinated aromatic compounds generally requires the use of a nitrating agent, most commonly a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.net The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active agent in the substitution reaction. researchgate.net The regioselectivity of the nitration on a substituted toluene (B28343), such as a chloro-difluorotoluene, is directed by the existing substituents. The methyl group is an activating, ortho-, para- director, while the fluorine and chlorine atoms are deactivating, ortho-, para- directors. The interplay of these electronic effects determines the position of the incoming nitro group. For instance, the nitration of 2-nitrotoluene using nitric acid and acetic anhydride over a zeolite catalyst can yield a high percentage of 2,4-dinitrotoluene. researchgate.net

To control the reaction and protect existing functional groups, it is sometimes necessary to first introduce a protecting group. For example, in the synthesis of 3-nitro-4-aminotoluene, the amino group of 4-aminotoluene is first acetylated to form 4-acetylaminotoluene. This protects the amino group and directs the subsequent nitration before the protecting group is removed via hydrolysis. tsijournals.com

Reduction of Nitro Derivatives

Once the nitro-substituted derivative is obtained, the nitro group can be readily reduced to a primary amine (-NH₂). This transformation is one of the most important reactions for aromatic substituents. masterorganicchemistry.com Several methods are effective for this reduction:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) with a metal catalyst. masterorganicchemistry.com Catalysts such as Palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are commonly employed. masterorganicchemistry.com This method is often preferred due to its high yield and the production of water as the only byproduct. For example, 2-fluoro-N-methyl-4-nitrobenzamide can be reduced to 4-amino-2-fluoro-N-methyl-benzamide in a 98% yield using a Pd/C catalyst. researchgate.net

Metal/Acid Reduction: A classic and widely used method involves the reaction of the nitro compound with an easily oxidized metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). masterorganicchemistry.com

The resulting amino-substituted chloro-difluorotoluenes are versatile intermediates. The amine group can be further modified, for example, by converting it into an amide with acetic anhydride (Ac₂O) to moderate its reactivity for subsequent reactions. masterorganicchemistry.com

Table 1: Comparison of Reduction Methods for Aromatic Nitro Groups

| Method | Reagents | Typical Catalysts | Advantages | Considerations |

|---|---|---|---|---|

| Catalytic Hydrogenation | H₂ gas | Pd/C, PtO₂, Raney Ni | High yield, clean byproducts (water) | Requires specialized hydrogenation equipment |

| Metal/Acid Reduction | Metal + Acid | Fe/HCl, Sn/HCl, Zn/HCl | Cost-effective, robust | Can generate significant metallic waste |

Formation of Cyano-Substituted Analogues via Nucleophilic Substitution Reactions

The cyano (-CN) group is a valuable functional group that can be converted into carboxylic acids, amides, or amines. Introducing a cyano group onto the aromatic ring of this compound can be achieved through nucleophilic substitution of a halogen atom, typically bromine or chlorine.

While traditional nucleophilic aromatic substitution often requires harsh conditions or highly activated substrates, modern catalytic methods have enabled efficient cyanation of aryl halides. A prominent method involves palladium catalysis. For instance, 2,4-difluorobenzonitrile can be prepared from 2,4-difluorobromobenzene by reacting it with an alkaline ferrocyanide (e.g., potassium ferrocyanide) in the presence of a palladium complex catalyst. acs.org The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylacetamide under nitrogen protection at elevated temperatures (100–150 °C). acs.org This method provides good yields and avoids the use of highly toxic cyanide salts like KCN or NaCN directly as the cyanide source.

The mechanism of such reactions involves a catalytic cycle with the palladium catalyst. The cycle typically includes oxidative addition of the aryl halide to the Pd(0) complex, followed by transmetalation with the cyanide source and reductive elimination to yield the aryl nitrile and regenerate the Pd(0) catalyst. The halogen atom in chloro- or bromo-difluorotoluenes is susceptible to this type of substitution, allowing for the synthesis of cyano-substituted analogues. The reactivity of the halogen follows the order I > Br > Cl.

Table 2: Palladium-Catalyzed Cyanation of 2,4-Difluorobromobenzene

| Reactant | Cyanide Source | Catalyst | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-Difluorobromobenzene | Potassium Ferrocyanide | Palladium Complex | N,N-dimethylacetamide | 100-140 °C | 85% | acs.org |

Catalytic Approaches in the Synthesis of this compound and its Derivatives

Catalysis is fundamental to the efficient and selective synthesis of complex organic molecules like this compound. Various catalytic strategies are employed to facilitate key transformations, including C-C bond formation, functionalization, and halogenation.

Lewis Acid Catalysis in Polyfluoroarene Chemistry (e.g., AlCl₃-mediated Alkylation, Acylation, and Cyclization)

Lewis acids, particularly aluminum chloride (AlCl₃), are classic and powerful catalysts in organic chemistry, and their application extends to the chemistry of polyfluoroaromatic compounds. fluorine1.ru They are instrumental in promoting Friedel-Crafts alkylation and acylation reactions, which are among the most common methods for forming C-C bonds with aromatic rings. fluorine1.ru

In the context of polyfluoroarenes, AlCl₃ can catalyze the substitution of fluorine atoms for other groups. fluorine1.ru For example, it can be used to introduce alkyl or acyl groups onto the fluorinated aromatic ring. The reaction proceeds through the generation of a highly electrophilic carbocation (for alkylation) or acylium ion (for acylation), which then attacks the electron-rich aromatic ring. The presence of multiple fluorine atoms on the ring is deactivating, making these reactions more challenging than with non-fluorinated benzenes, often requiring stoichiometric amounts of the Lewis acid. AlCl₃ can also mediate intramolecular heterocyclization reactions and halogen exchange (F/Cl exchange), further diversifying its utility in synthesizing complex fluorinated molecules. researchgate.netfluorine1.ru

Phase-Transfer Catalysis for Enhanced Selectivity and Yield

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases (e.g., aqueous and organic). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to the other, enabling the reaction to proceed. illinois.edu

In the synthesis of fluorinated compounds, PTC is particularly appealing because it avoids the need for transition metals and can be performed under mild conditions, often without the rigorous exclusion of air and moisture. illinois.edu It has been successfully employed for enantioselective fluorination reactions, where a chiral phase-transfer catalyst mediates the reaction between a substrate and an electrophilic fluorinating agent (such as Selectfluor), leading to high yields and enantioselectivities. mdpi.com This methodology offers a robust and practical route to chiral fluorine-containing compounds. While direct application to this compound synthesis is specific, the principles of PTC are broadly applicable for introducing various functional groups onto fluorinated aromatic precursors with enhanced control and efficiency.

Metal-Catalyzed Transformations (e.g., Palladium-catalyzed Cross-Coupling, Cobalt/Molybdenum/Bromine Complex Catalysis)

Metal-catalyzed reactions are indispensable tools for the synthesis and functionalization of aryl halides.

Palladium-catalyzed Cross-Coupling: Palladium catalysis is a cornerstone of modern organic synthesis, particularly for C-C bond formation. Reactions like the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organotins), and Heck coupling (with alkenes) are widely used. researchgate.netmdpi.com A major advantage is their tolerance for a wide range of functional groups. researchgate.net Historically, aryl chlorides were challenging substrates due to their lower reactivity compared to bromides and iodides. researchgate.netresearchgate.net However, the development of bulky, electron-rich phosphine ligands has enabled the efficient coupling of unactivated aryl chlorides, making them attractive and cost-effective starting materials. researchgate.netnih.gov These methods allow for the introduction of various aryl, alkyl, or vinyl groups onto a this compound core.

Cobalt/Molybdenum Catalysis: First-row transition metals like cobalt are gaining attention as more abundant and less expensive alternatives to noble metals. nih.govresearchgate.net Cobalt complexes can catalyze a wide array of transformations, including cycloadditions, reductive couplings, and C-H bond activation. nih.gov Molybdenum complexes are also versatile, known for catalyzing oxidation reactions and alkyne metathesis. mdpi.com Co–Mo bimetallic catalysts have shown high efficiency in the chemoselective reduction of aromatic nitro compounds, a reaction that is tolerant of halogen substituents on the ring. researchgate.net These catalytic systems represent emerging strategies that could be applied to the synthesis and derivatization of complex molecules like this compound.

Photochemical and Radical Initiated Reactions for Halogenation

Photochemical and radical-initiated reactions offer unique pathways for functionalization, particularly for the halogenation of alkyl side chains on aromatic rings. Free-radical halogenation is a characteristic reaction of alkyl-substituted aromatics, such as toluene. wikipedia.org

This reaction proceeds via a free-radical chain mechanism consisting of three main stages: initiation, propagation, and termination. wikipedia.orglibretexts.org

Initiation: The reaction is initiated by UV light (hν) or heat, which causes the homolytic cleavage of a halogen molecule (e.g., Cl₂) into two highly reactive halogen radicals (2 Cl•). wikipedia.orglibretexts.org

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the toluene derivative, forming a benzyl radical and HCl. This benzyl radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain.

Termination: The reaction chain is terminated when two radicals combine.

This method allows for the selective halogenation of the methyl group (benzylic position) without affecting the aromatic ring itself, providing a route to benzyl halides which are themselves useful synthetic intermediates.

Table 3: Overview of Catalytic Methodologies

| Catalytic Approach | Typical Catalysts/Reagents | Key Transformation | Primary Application/Advantage |

|---|---|---|---|

| Lewis Acid Catalysis | AlCl₃, FeCl₃ | Friedel-Crafts Alkylation/Acylation | C-C bond formation on the aromatic ring |

| Phase-Transfer Catalysis | Quaternary ammonium/phosphonium salts | Reactions between immiscible phases | Mild conditions, enhanced selectivity, avoids transition metals |

| Palladium-Catalyzed Cross-Coupling | Pd complexes + phosphine ligands | Suzuki, Heck, Stille reactions | Versatile C-C bond formation with high functional group tolerance |

| Photochemical Halogenation | Cl₂ or Br₂ + UV light (hν) | Side-chain halogenation | Selective functionalization of the benzylic position |

Elucidation of Molecular Structure and Conformational Dynamics of 3 Chloro 2,4 Difluorotoluene

Experimental Spectroscopic Characterization Techniques

A suite of high-resolution spectroscopic methods is employed to probe the intricate structural details of molecules like 3-Chloro-2,4-difluorotoluene. These techniques provide critical data on rotational constants, vibrational modes, and the electronic environment of the nuclei.

High-resolution microwave spectroscopy is a powerful tool for determining the precise geometry of molecules in the gas phase. By analyzing the absorption of microwave radiation, the rotational constants (A, B, and C) can be determined, which are inversely proportional to the moments of inertia of the molecule. For molecules containing a chlorine atom, the interaction between the nuclear quadrupole moment of the chlorine nucleus and the electric field gradient at the nucleus leads to hyperfine splitting of the rotational transitions. This phenomenon, known as nuclear quadrupole coupling, provides valuable information about the electronic environment of the chlorine atom.

Table 1: Representative Rotational and Chlorine Nuclear Quadrupole Coupling Constants for a Halogenated Toluene (B28343) Isomer (2-chloro-4-fluorotoluene)

| Parameter | Value for ³⁵Cl isotopologue | Value for ³⁷Cl isotopologue |

| A (MHz) | 2890.7 | 2890.5 |

| B (MHz) | 1417.3 | 1378.1 |

| C (MHz) | 959.8 | 938.4 |

| χaa (MHz) | -36.1 | -28.5 |

| χbb (MHz) | 18.2 | 14.3 |

| χcc (MHz) | 17.9 | 14.2 |

Note: Data presented is for the related isomer 2-chloro-4-fluorotoluene (B151448) as a reference. uni-hannover.de

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the quantized vibrational energy levels of a molecule. The resulting spectra provide a characteristic fingerprint of the molecule, with specific peaks corresponding to different vibrational modes such as stretching, bending, and torsional motions. Analysis of these spectra, including overtone and combination bands, allows for the investigation of anharmonicity in the molecular vibrations and the coupling between different modes.

For halogenated toluenes, the vibrational spectra are complex due to the presence of various substituents on the benzene (B151609) ring. While the specific IR and Raman spectra for this compound are not extensively documented, studies on related compounds like 4-chloro-2-fluoro toluene have been performed. nih.gov These studies, often in conjunction with computational methods, allow for the assignment of the fundamental vibrational frequencies to specific molecular motions. For instance, the C-H, C-C, C-Cl, and C-F stretching and bending vibrations would all appear at characteristic frequencies.

Table 2: Selected Calculated Vibrational Frequencies for a Related Halogenated Toluene (4-chloro-2-fluoro toluene)

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-H stretch (aromatic) | 3050 - 3150 |

| C-H stretch (methyl) | 2900 - 3000 |

| C-C stretch (aromatic) | 1400 - 1600 |

| C-F stretch | 1200 - 1300 |

| C-Cl stretch | 600 - 800 |

| Methyl rock | 1000 - 1100 |

Note: These are representative frequency ranges for a related compound, 4-chloro-2-fluoro toluene, and are intended for illustrative purposes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and through-space proximity of atoms.

¹H NMR: The proton NMR spectrum of this compound would be expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and fluorine substituents, and their coupling patterns (spin-spin splitting) would reveal their relative positions on the benzene ring.

¹³C NMR: The carbon-13 NMR spectrum would provide a unique signal for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the aromatic ring would be particularly sensitive to the positions of the halogen substituents.

¹⁹F NMR: The fluorine-19 NMR spectrum is a powerful tool for studying fluorinated organic compounds. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. The chemical shifts and coupling constants (both ¹H-¹⁹F and ¹⁹F-¹⁹F) would provide unambiguous information about their positions on the aromatic ring.

While specific NMR data for this compound is scarce, data for related isomers like 2-chloro-4-fluorotoluene is available and provides a basis for predicting the expected spectral features. chemicalbook.comchemicalbook.comnih.gov

Table 3: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shift Ranges for this compound (based on related compounds)

| Nucleus | Predicted Chemical Shift Range (ppm) |

| ¹H (aromatic) | 6.8 - 7.5 |

| ¹H (methyl) | 2.2 - 2.5 |

| ¹³C (aromatic) | 110 - 160 |

| ¹³C (methyl) | 15 - 25 |

| ¹⁹F | -110 to -125 (relative to CFCl₃) |

Note: These are estimated ranges based on data from similar halogenated toluenes. chemicalbook.comchemicalbook.comnih.govsepscience.com

Mass spectrometry (MS) is a technique used to measure the mass-to-charge ratio of ions. High-resolution mass spectrometry (HRMS) can determine the mass of a molecule with very high precision, allowing for the unambiguous determination of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique that is often used for this purpose.

The mass spectrum of this compound would show a molecular ion peak corresponding to its exact mass. A characteristic feature would be the presence of an isotopic peak at M+2, with an intensity of approximately one-third of the molecular ion peak, due to the natural abundance of the ³⁷Cl isotope. docbrown.info Analysis of the fragmentation pattern, which results from the breakdown of the molecular ion in the mass spectrometer, can provide valuable information about the structure of the molecule. Common fragmentation pathways for halogenated toluenes include the loss of a halogen atom or the methyl group. docbrown.info

Computational Chemistry and Theoretical Investigations of this compound

Theoretical calculations play a crucial role in complementing and interpreting experimental data. By solving the Schrödinger equation for a given molecule, computational methods can predict a wide range of molecular properties, including its geometry, vibrational frequencies, and spectroscopic parameters.

A variety of quantum chemical methods are available, each with its own balance of accuracy and computational cost.

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While computationally efficient, it does not account for electron correlation, which can limit its accuracy for certain properties.

Møller–Plesset Perturbation Theory (MP2): This method improves upon Hartree-Fock by including electron correlation effects through perturbation theory. MP2 calculations are more computationally demanding than HF but generally provide more accurate results, particularly for geometries and energies.

Density Functional Theory (DFT): DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. These methods have become very popular due to their favorable balance of accuracy and computational cost. A variety of exchange-correlation functionals are available, such as B3LYP, B3P86, and B3PW91, which are hybrid functionals that combine aspects of Hartree-Fock theory with density functional approximations. nih.govresearchgate.net

Numerous studies on halogenated toluenes and related aromatic compounds have demonstrated the utility of these computational methods in predicting molecular structures, vibrational spectra, and other properties with a high degree of accuracy. nih.govresearchgate.netprensipjournals.comnanobioletters.comprensipjournals.com For this compound, these methods would be invaluable for predicting its rotational constants, vibrational frequencies, and NMR chemical shifts, thereby aiding in the interpretation of experimental data.

Table 4: Comparison of Computational Methodologies for Molecular Property Prediction

| Method | Key Features | Typical Applications |

| Hartree-Fock (HF) | Ab initio, neglects electron correlation. | Initial geometry optimizations, qualitative molecular orbital analysis. |

| Møller–Plesset (MP2) | Includes electron correlation, more accurate than HF. | More accurate geometry optimizations, energy calculations. |

| Density Functional Theory (DFT) | Based on electron density, good accuracy-to-cost ratio. | Geometry optimization, vibrational frequency calculation, NMR chemical shift prediction. |

Basis Set Selection and Their Impact on Computational Accuracy

In the computational analysis of this compound, the selection of a basis set is a critical step that balances computational expense with the desired accuracy of the results. The basis set is a set of mathematical functions used to construct the molecular orbitals. For halogenated aromatic compounds like this compound, the choice significantly impacts the accuracy of calculated properties such as molecular geometry, rotational barriers, and electronic descriptors.

Commonly, Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are employed for initial geometry optimizations and vibrational frequency calculations. prensipjournals.comresearchgate.net These basis sets provide a reasonable description of the molecular structure without incurring prohibitive computational costs. The inclusion of polarization functions, denoted by "(d,p)", is crucial as they allow for more flexibility in the shape of the atomic orbitals, which is necessary to accurately model the bonding environments of the electronegative chlorine and fluorine atoms. Furthermore, diffuse functions, indicated by the "++" notation, are important for describing the behavior of electrons far from the nucleus and are particularly relevant for calculations involving anions or excited states, though they also improve accuracy for ground-state calculations of polar molecules. prensipjournals.com

For higher accuracy, especially for single-point energy calculations on an optimized geometry, Dunning's correlation-consistent basis sets, such as cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta) and their augmented versions (aug-cc-pVTZ), are widely considered a benchmark standard. chemrxiv.orgnih.gov While computationally more demanding, these sets are designed to systematically converge towards the complete basis set limit, providing more reliable energetic data. chemrxiv.org Studies on various organic molecules have shown that while geometries and vibrational frequencies can often be reasonably predicted with smaller basis sets, high-level single-point energy calculations are sensitive to the basis set choice. chemrxiv.org For this compound, a practical and robust approach involves geometry optimization using a method like Density Functional Theory (DFT) with a Pople-style basis set (e.g., B3LYP/6-311++G(d,p)), followed by more accurate energy calculations using the larger aug-cc-pVTZ basis set. prensipjournals.comprensipjournals.com

Table 1: Common Basis Sets in Computational Chemistry and Their Characteristics

| Basis Set | Type | Key Features | Typical Application |

| 6-31G(d) | Pople-style | Double-zeta valence, single-zeta core, includes polarization functions on heavy atoms. | Routine geometry optimizations, frequency calculations. |

| 6-311++G(d,p) | Pople-style | Triple-zeta valence, includes polarization on all atoms and diffuse functions on all atoms. | Higher accuracy optimizations, calculations on polar molecules. prensipjournals.com |

| cc-pVTZ | Dunning | Correlation-consistent, triple-zeta quality. Designed for systematic convergence. | Accurate energy calculations, property calculations. |

| aug-cc-pVTZ | Dunning | cc-pVTZ augmented with diffuse functions on all atoms. | High-accuracy energy calculations, systems where outer electrons are important. chemrxiv.org |

Prediction and Analysis of Molecular Geometries, Conformational Isomers, and Energetic Differences

The molecular geometry of this compound is predicted using quantum chemical calculations, typically employing DFT methods. These calculations seek to find the lowest energy arrangement of atoms, corresponding to the optimized molecular structure. The primary source of conformational isomerism in this molecule is the internal rotation of the methyl (-CH₃) group around the C-C bond connecting it to the aromatic ring.

The rotation of the methyl group is not free but is governed by a potential energy surface. The "conformational isomers" correspond to the minima (staggered conformations) and maxima (eclipsed conformations) on this surface. Due to the substitution pattern on the benzene ring, the local environment is asymmetric, resulting in a three-fold potential energy barrier to rotation. The energetic differences between the stable staggered conformers are generally very small, allowing for rapid interconversion at room temperature. The energy maxima correspond to transition states where the C-H bonds of the methyl group eclipse the adjacent C-C bonds of the ring. The height of these barriers is a key dynamic parameter, as discussed in section 3.2.5.

Computational optimization provides precise values for bond lengths, bond angles, and dihedral angles. For this compound, the geometry of the benzene ring is expected to be nearly planar, with minor distortions caused by the substituents. The C-Cl and C-F bond lengths will be characteristic of aryl halides, and the methyl group will exhibit a typical tetrahedral geometry.

Table 2: Predicted Conformational States of this compound

| Conformation Type | Description | Relative Energy |

| Staggered | C-H bonds of the methyl group are staggered with respect to the plane of the benzene ring. | Minimum (most stable) |

| Eclipsed | C-H bonds of the methyl group eclipse the adjacent C-C bonds of the benzene ring. | Maximum (transition state) |

Electronic Structure Descriptors: Atomic Charges, Electrostatic Potentials, and Dipole Moments

Electronic structure descriptors provide insight into the charge distribution, reactivity, and polarity of this compound. These properties are determined from the calculated electronic wavefunction.

Atomic Charges: Methods like Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. researchgate.net In this compound, the highly electronegative fluorine and chlorine atoms will draw electron density from the aromatic ring, resulting in significant negative partial charges on F and Cl and positive partial charges on the carbon atoms to which they are bonded. The atoms of the methyl group will have smaller partial charges.

Electrostatic Potential: The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the surface of the molecule. The MEP map is color-coded to indicate regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. For this compound, the MEP would show pronounced negative potential around the fluorine and chlorine atoms, reflecting their high electron density. prensipjournals.com The regions around the hydrogen atoms of the methyl group and the aromatic ring would exhibit positive potential.

Table 3: Expected Electronic Properties of this compound

| Property | Description | Expected Characteristics |

| Atomic Charges | Distribution of electron charge among atoms. | Negative charges on F and Cl; positive charges on adjacent carbons. |

| Electrostatic Potential | 3D charge distribution map. | Negative potential (red) near F and Cl atoms; positive potential (blue) near H atoms. prensipjournals.com |

| Dipole Moment | Measure of overall molecular polarity. | Non-zero value, indicating a polar molecule. |

Analysis of Internal Rotation Barriers (Methyl Group Torsion) and Torsional Dynamics

The internal rotation of the methyl group in substituted toluenes is a classic example of a large amplitude motion that can be studied in detail by high-resolution microwave spectroscopy and quantum chemical calculations. researchgate.net The rotation is not free but is hindered by a potential energy barrier, which arises from steric and electronic interactions between the methyl hydrogens and the adjacent ring atoms and substituents.

The barrier height (V₃) is the energy difference between the most stable (staggered) and least stable (eclipsed) conformations. mdpi.com This value can be precisely determined from the splittings observed in the rotational spectrum or calculated by performing a relaxed potential energy surface scan. researchgate.netmdpi.com The computational procedure involves constraining the dihedral angle of one of the methyl C-H bonds and optimizing the rest of the molecular geometry at fixed intervals (e.g., every 15 degrees) to trace the potential energy curve for a full 360° rotation. mdpi.com

For toluene derivatives, the height of this barrier is highly sensitive to the nature and position of the substituents on the ring. An ortho substituent typically creates significant steric hindrance, leading to a higher barrier. In contrast, meta and para substituents have a smaller, more electronically-driven effect. In this compound, the methyl group is flanked by a chlorine atom at the ortho position and a hydrogen atom. This asymmetric environment is expected to result in a moderately low barrier to internal rotation. For comparison, the V₃ barrier in the related molecule 2,4-difluorotoluene (B1202308) has been experimentally determined to be 12.432(20) cm⁻¹. desy.de The presence of the chlorine atom at position 3 is expected to modify this value. The study of these barriers provides fundamental insights into non-bonded interactions and molecular dynamics. flinders.edu.auaip.org

Table 4: Experimental Internal Rotation Barriers (V₃ or V₆) for Related Halogen-Substituted Toluenes

| Compound | Barrier Value (cm⁻¹) | Symmetry of Potential | Reference |

| o-Fluorotoluene | 229.4 | V₃ | researchgate.net |

| m-Fluorotoluene | 17.0 | V₃ | researchgate.net |

| p-Fluorotoluene | 4.83 | V₆ | researchgate.net |

| 2,4-Difluorotoluene | 12.432 | V₃ | researchgate.netresearchgate.netdesy.de |

| 2,6-Difluorotoluene | 2.59 | V₆ | researchgate.net |

| 3,4-Difluorotoluene | 21.0 | V₃ | researchgate.netresearchgate.net |

| 2-Chloro-4-fluorotoluene | 363.0 | V₃ | researchgate.net |

Mechanistic Studies of Reactions Involving 3 Chloro 2,4 Difluorotoluene

Reactivity of Carbon-Halogen Bonds within the Aromatic System

The reactivity of halogenated aromatic compounds is fundamentally governed by the nature of the carbon-halogen bonds and their influence on the aromatic π-electron system. In 3-Chloro-2,4-difluorotoluene, the presence of three halogen atoms—two fluorine and one chlorine—on the toluene (B28343) ring creates a unique electronic environment that dictates its chemical behavior.

The substitution of hydrogen atoms with halogens on an aromatic ring has a dual electronic effect: a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R). researchgate.net

Inductive Effect (-I): Fluorine and chlorine are highly electronegative atoms. They pull electron density away from the aromatic ring through the sigma (σ) bond framework. This effect is particularly pronounced for fluorine due to its superior electronegativity. The cumulative inductive effect of the two fluorine atoms and one chlorine atom in this compound significantly reduces the electron density of the aromatic ring, making it less nucleophilic. Consequently, the ring is strongly deactivated towards electrophilic aromatic substitution (EAS) reactions compared to benzene (B151609) or toluene. researchgate.netwikipedia.org

Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system. This donation of electron density partially counteracts the inductive effect. While this +R effect directs incoming electrophiles to the ortho and para positions, for halogens, the -I effect is dominant. researchgate.net Therefore, halogens are classified as ortho, para-directing deactivators. The π-electron donation capacity of fluorine can, in some cases, lead to anomalous reactivity compared to other halogens. researchgate.net

The net result of these competing effects in this compound is a significantly electron-deficient aromatic ring. This deactivation makes reactions with electrophiles challenging, requiring harsh conditions. Conversely, the electron-poor nature of the ring makes it highly susceptible to attack by nucleophiles, facilitating nucleophilic aromatic substitution (SNAr) reactions. qorganica.eschemistrysteps.com

The strength of the carbon-halogen (C-X) bond is a critical factor in determining the reactivity of aryl halides. In aromatic systems, the C(sp²)–X bond is generally stronger than a C(sp³)–X bond found in alkyl halides due to the partial double bond character arising from resonance. savemyexams.com The bond dissociation energies (BDEs) for carbon-halogen bonds follow the trend C-F > C-Cl > C-Br > C-I, with the C-F bond being exceptionally strong and difficult to cleave. quora.comchemguideforcie.co.uk

| Bond Type | Average Bond Dissociation Energy (kJ/mol) |

| Aromatic C–F | ~500 |

| Aromatic C–H | ~473 researchgate.net |

| Aromatic C–Cl | ~400 researchgate.net |

| Aromatic C–C | ~518 sydney.edu.au |

| Aliphatic C–F | ~485 quora.com |

| Aliphatic C–Cl | ~327 quora.com |

Cleavage of these robust bonds in this compound requires specific and often vigorous chemical conditions:

Strong Acids: Under strongly acidic conditions, protonation of the aromatic ring can occur, but cleavage of the C-X bond is not a typical reaction pathway for EAS.

Strong Bases: In the presence of very strong bases, such as sodium amide (NaNH₂), aryl halides can undergo elimination-addition reactions via a highly reactive benzyne (B1209423) intermediate. chemistrysteps.compressbooks.pub This mechanism involves the deprotonation of a C-H bond ortho to a halogen, followed by the elimination of the halide to form a triple bond within the aromatic ring.

Redox Conditions: The cleavage of C-X bonds, particularly the strong C-F bond, can be achieved under reductive conditions. Catalytic hydrodefluorination (HDF), for instance, utilizes transition metal catalysts to replace fluorine atoms with hydrogen. researchgate.net The regioselectivity of such reactions is influenced by the electronic environment created by the other substituents on the ring. researchgate.net Certain enzymes have also been shown to be capable of activating and functionalizing strong C-F bonds under physiological conditions. researchgate.net

Electrophilic Aromatic Substitution (EAS) Mechanisms

Electrophilic aromatic substitution is a characteristic reaction of aromatic compounds, involving the replacement of a hydrogen atom with an electrophile. masterorganicchemistry.comlibretexts.org The mechanism proceeds through a cationic intermediate known as a sigma complex or arenium ion. libretexts.org For this compound, the strong deactivating effects of the three halogen substituents make EAS reactions kinetically unfavorable.

Friedel-Crafts reactions are pivotal EAS reactions that form new carbon-carbon bonds. masterorganicchemistry.com However, they have a significant limitation: they are generally unsuccessful on aromatic rings bearing strongly deactivating substituents. masterorganicchemistry.com The ring of this compound is considered strongly deactivated, and thus, it is expected to be largely unreactive under standard Friedel-Crafts conditions.

Should a reaction be forced under more extreme conditions, the regioselectivity would be determined by the combined directing effects of the four substituents on the two available positions (C-5 and C-6).

| Substituent | Position | Type | Directing Influence |

| Methyl (-CH₃) | C-1 | Activating | ortho (C-2, C-6), para (C-4) |

| Fluoro (-F) | C-2 | Deactivating | ortho (C-3), para (C-5) |

| Chloro (-Cl) | C-3 | Deactivating | ortho (C-2, C-4), para (C-6) |

| Fluoro (-F) | C-4 | Deactivating | ortho (C-3, C-5), para (C-1) |

The activating methyl group would favor substitution at C-6. However, the cumulative deactivation by the halogens would significantly slow the reaction rate, and a mixture of products could be expected if the reaction proceeds at all.

Directed metalation and borylation are powerful synthetic strategies for achieving regioselective functionalization of aromatic C-H bonds, often overcoming the limitations of classical EAS reactions.

Directed ortho Metalation (DoM): This process involves a directing metalation group (DMG) that coordinates an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgharvard.edu this compound lacks a classical, potent DMG. However, the inductive effects of the fluorine atoms significantly increase the acidity of the adjacent C-H protons. The proton at C-5, situated between two fluorine atoms, is expected to be the most acidic and would be the most likely site for deprotonation (lithiation) by a strong base like n-butyllithium.

Directed Borylation: Transition-metal-catalyzed C-H borylation allows for the conversion of a C-H bond to a C-B bond, which can then be used in subsequent cross-coupling reactions. researchgate.net The regioselectivity is controlled by steric and electronic factors, or by the presence of a directing group. nih.gov In the absence of a strong directing group on this compound, catalytic borylation might produce a mixture of isomers. However, specific catalytic systems could potentially favor either the more sterically accessible C-6 position or the electronically activated C-5 position. Metal-free borylation methods, for example using BBr₃, have also been developed and rely on directing groups to achieve high selectivity. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-deficient nature of the this compound ring makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). qorganica.es This reaction proceeds via a two-step addition-elimination mechanism. In the first, rate-determining step, a nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex. chemistrysteps.compressbooks.pub In the second step, the leaving group is expelled, and the aromaticity of the ring is restored.

For the SNAr mechanism to be effective, strong electron-withdrawing groups (EWGs) must be present ortho or para to the leaving group to stabilize the negative charge of the Meisenheimer intermediate. pressbooks.pub In this compound, the fluorine and chlorine atoms act as both potential leaving groups and the necessary activating EWGs.

There are three potential sites for nucleophilic attack:

Attack at C-2 (displacing F⁻): The intermediate's negative charge would be stabilized by the ortho-chloro (C-3) and para-fluoro (C-4) groups.

Attack at C-3 (displacing Cl⁻): The intermediate is stabilized by two ortho-fluoro groups (C-2 and C-4). This dual stabilization makes it a very plausible reaction site.

Attack at C-4 (displacing F⁻): The intermediate is stabilized by the ortho-chloro (C-3) and meta-fluoro (C-2) groups.

Pathways and Intermediates in SNAr Reactions of this compound and its Analogues

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halogenated aromatic compounds. The reaction typically proceeds via a two-step addition-elimination mechanism. pressbooks.publibretexts.orgyoutube.com In the context of this compound, the presence of electron-withdrawing fluorine atoms on the aromatic ring activates it towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.com

The generally accepted mechanism involves the initial attack of a nucleophile on the carbon atom bearing a halogen, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com This intermediate is characterized by the temporary loss of aromaticity and a change in hybridization of the attacked carbon from sp² to sp³. libretexts.org The negative charge is delocalized across the aromatic ring and is further stabilized by the electron-withdrawing substituents.

In the second step, the leaving group, which is one of the halogen atoms, is eliminated, and the aromaticity of the ring is restored. The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the solvent, and the identity of the leaving group. In many SNAr reactions, the formation of the Meisenheimer complex is the rate-determining step. masterorganicchemistry.com Consequently, the electronegativity of the leaving group is more critical than its ability to depart, with fluorine often being a better leaving group than chlorine in this context due to its strong electron-withdrawing nature which enhances the electrophilicity of the carbon it is attached to. masterorganicchemistry.com

Recent studies on other aromatic systems have also proposed the possibility of a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond cleavage with the leaving group occur in a single step, without the formation of a distinct intermediate. nih.gov Whether the reaction of this compound follows a stepwise or a concerted pathway would depend on the specific nucleophile and reaction conditions. For instance, reactions with strong, hard nucleophiles might favor a concerted mechanism, while softer nucleophiles are more likely to proceed through a stable Meisenheimer intermediate.

Table 1: General Mechanistic Steps in SNAr Reactions

| Step | Description | Key Features |

| 1. Nucleophilic Attack | The nucleophile attacks the carbon atom bonded to a halogen. | Formation of a Meisenheimer complex. Loss of aromaticity. |

| 2. Leaving Group Departure | The halogen atom is eliminated from the Meisenheimer complex. | Restoration of aromaticity. Formation of the final product. |

Intramolecular Cyclization Reactions and their Mechanistic Pathways

The mechanism of these intramolecular SNAr reactions would be analogous to the intermolecular counterpart. The key difference is that the nucleophile is part of the same molecule, which can have significant kinetic and thermodynamic implications. The rate of cyclization is highly dependent on the length and flexibility of the tether connecting the nucleophilic center to the aromatic ring, which influences the ease of achieving the necessary geometry for the intramolecular attack.

For a hypothetical derivative of this compound with a nucleophilic side chain, the reaction would likely proceed through the formation of a cyclic Meisenheimer-type intermediate. The regioselectivity of the cyclization, i.e., which halogen is displaced, would be determined by a combination of electronic and steric factors, as well as the length of the tether.

Free Radical Generation and Reactions in Halogenated Toluene Systems

Free radical reactions provide an alternative pathway for the functionalization of halogenated toluenes. These reactions are typically initiated by the homolytic cleavage of a bond, often induced by UV light or a radical initiator. wikipedia.orglscollege.ac.inyoutube.comlibretexts.org For halogenated toluene systems, free radical reactions can occur at the methyl group (benzylic position) or on the aromatic ring itself.

The free-radical halogenation of the methyl group of a toluene derivative proceeds via a chain mechanism involving three distinct stages: initiation, propagation, and termination. wikipedia.orglscollege.ac.inlibretexts.org

Initiation: This step involves the generation of halogen radicals, typically through the homolysis of a halogen molecule (e.g., Cl₂ or Br₂) by heat or light. wikipedia.orglscollege.ac.inlibretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the methyl group to form a benzylic radical and a hydrogen halide. This benzylic radical is resonance-stabilized, making this abstraction favorable. The benzylic radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction. wikipedia.orgyoutube.com

Termination: The chain reaction is terminated by the combination of any two radicals present in the reaction mixture. wikipedia.orglibretexts.org

The selectivity of free-radical halogenation depends on the halogen used. Bromination is generally more selective than chlorination, favoring the abstraction of the most stable hydrogen atom (in this case, the benzylic hydrogen). youtube.com This is because the hydrogen abstraction step is endothermic for bromine, and the transition state resembles the products, thus reflecting the stability of the resulting benzylic radical. In contrast, the hydrogen abstraction step for chlorine is exothermic, with an earlier transition state that is less sensitive to the stability of the radical being formed. youtube.com

Table 2: Comparison of Free Radical Chlorination and Bromination of Toluene Systems

| Feature | Chlorination | Bromination |

| Selectivity | Less selective | Highly selective for the benzylic position |

| Reactivity | More reactive | Less reactive |

| Hydrogen Abstraction Step | Exothermic | Endothermic |

| Transition State | Reactant-like (early) | Product-like (late) |

Elimination Reactions: Stereochemical and Regiochemical Control

Elimination reactions of halogenated compounds can lead to the formation of alkenes or alkynes. The stereochemistry and regiochemistry of these reactions are highly dependent on the reaction mechanism, which can be E1, E2, or E1cB. For substrates like derivatives of this compound, where the leaving group is on an aromatic ring, traditional elimination reactions to form a benzyne intermediate are more relevant than the typical E1/E2 reactions of alkyl halides.

However, if we consider a derivative of this compound with a halogenated alkyl side chain, the principles of E2 elimination would apply. The E2 mechanism is a concerted, one-step process where a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, and the leaving group departs simultaneously. chemistrysteps.comksu.edu.sa A key stereochemical requirement for the E2 reaction is an anti-periplanar arrangement of the proton to be abstracted and the leaving group. chemistrysteps.comksu.edu.sa This geometric constraint dictates the stereochemistry of the resulting alkene. chemistrysteps.comlibretexts.org

If multiple β-hydrogens are available for abstraction, the regiochemical outcome is generally governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene as the major product. However, the use of a sterically hindered base can lead to the formation of the less substituted (Hofmann) product.

In the context of this compound itself, elimination of a halogen and a proton from the ring can lead to the formation of a highly reactive benzyne intermediate. This typically requires a very strong base. The subsequent addition of a nucleophile to the benzyne can result in a mixture of products, as the nucleophile can attack either of the two carbons of the formal triple bond.

Table 3: Key Factors in E2 Elimination Reactions

| Factor | Description | Influence on Reaction |

| Stereochemistry | Requires an anti-periplanar arrangement of the β-hydrogen and the leaving group. | Determines the stereochemistry of the alkene product (E/Z). |

| Regiochemistry | Governed by Zaitsev's rule (more substituted alkene) or Hofmann's rule (less substituted alkene). | Depends on the base (steric hindrance) and the substrate. |

| Kinetics | Second-order kinetics, dependent on both substrate and base concentration. | A concerted, single-step mechanism. |

Advanced Applications of 3 Chloro 2,4 Difluorotoluene in Organic Synthesis

Utilization as a Versatile Chemical Building Block for Active Pharmaceutical Ingredients (APIs)

The specific arrangement of substituents on the 3-Chloro-2,4-difluorotoluene ring makes it an important precursor in the pharmaceutical industry. bldpharm.com The presence of both chlorine and fluorine atoms allows for diverse chemical modifications, such as nucleophilic aromatic substitution, cross-coupling reactions, and functionalization of the methyl group. These transformations are essential for constructing the complex molecular architectures required for biologically active compounds.

This compound serves as a key starting material for intermediates used in the synthesis of fluoroquinolone antimicrobials. The core structure of many potent fluoroquinolones, a class of broad-spectrum antibiotics, is the 3-quinolinecarboxylic acid ring system. The synthesis of derivatives of this acid often requires building blocks with a specific halogenation pattern.

Research has demonstrated the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a critical intermediate for developing new fluoroquinolone drugs. semanticscholar.org This intermediate can be synthesized from precursors that share the core structure of this compound. The synthesis pathway involves a series of reactions including nitration, esterification, reduction, diazotization, and hydrolysis to build the necessary functional groups around the aromatic ring. semanticscholar.org The resulting benzoic acid derivative is then used to construct the quinolone core, which is central to the antibacterial activity of drugs like norfloxacin, ofloxacin, and moxifloxacin. semanticscholar.org

Table 1: Key Fluoroquinolone Antibiotics Derived from Halogenated Aromatic Precursors

| Drug Name | Class | Core Structure |

|---|---|---|

| Norfloxacin | Fluoroquinolone | 3-Quinolinecarboxylic acid |

| Ofloxacin | Fluoroquinolone | 3-Quinolinecarboxylic acid |

| Moxifloxacin | Fluoroquinolone | 3-Quinolinecarboxylic acid |

This table showcases examples of fluoroquinolone drugs whose synthesis relies on intermediates derived from specifically halogenated aromatic compounds.

Beyond established drug classes, this compound is classified as a crucial pharmaceutical intermediate for the creation of novel drug scaffolds. bldpharm.com A drug scaffold is a core molecular structure to which various functional groups can be attached, creating a library of related compounds that can be screened for biological activity. The distinct reactivity of the chloro, fluoro, and methyl groups on the molecule provides chemists with multiple handles for molecular modification, making it an ideal starting point for developing new therapeutic agents.

The concept of "privileged structures," or scaffolds that can bind to multiple biological targets, is central to modern drug discovery. The substituted toluene (B28343) ring of this compound can serve as the foundation for such privileged scaffolds, enabling the synthesis of diverse molecules aimed at various therapeutic targets.

Role in Agrochemical Development and Synthesis of Pesticidal Agents

The utility of this compound and its close structural analogues extends to the agrochemical industry, where fluorinated compounds are integral to the development of modern pesticides. semanticscholar.org The inclusion of fluorine atoms in agrochemicals often enhances their metabolic stability and biological efficacy.

A prominent example is the synthesis of the insecticide teflubenzuron. The manufacturing process for this pesticide involves intermediates such as 3,5-dichloro-2,4-difluoronitrobenzene and 3,5-dichloro-2,4-difluoroaniline. google.com These intermediates are prepared from precursors like 2,4-difluoronitrobenzene (B147775) through chlorination, a process that highlights the importance of the chloro-difluoro aromatic core. google.com This structural motif is subsequently used in a multi-step synthesis involving reduction and addition reactions to yield the final pesticidal agent. google.com This demonstrates the role of such building blocks in creating effective crop protection agents.

Applications in Functional Materials and Polymer Science

The unique electronic and structural properties of this compound also make it a valuable component in the field of materials science, particularly for creating high-performance polymers.

This compound is identified as a "Material Building Block" suitable for polymer science applications. bldpharm.com It can function as a monomer or a precursor to monomers used in the synthesis of advanced fluorinated polymers. The rigidity of the aromatic ring and the presence of reactive sites allow it to be incorporated into polymer chains, imparting specific properties to the resulting material. It has been noted for its potential use as an organic monomer for Covalent Organic Frameworks (COFs), which are crystalline porous polymers with applications in gas storage, catalysis, and sensing. bldpharm.com

Table 2: Potential Polymer Applications for this compound

| Polymer Type | Monomer Functionality | Key Properties |

|---|---|---|

| Fluorinated Resins | Aromatic building block | Enhanced stability, chemical resistance |

| Covalent Organic Frameworks (COFs) | Organic monomer | Crystalline porosity, high surface area |

This interactive table outlines the roles this compound can play in the synthesis of various advanced materials.

The incorporation of fluorine atoms into polymers is a well-established strategy for enhancing their stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, which translates to exceptional resistance to thermal degradation and chemical attack. By using this compound as a building block, materials scientists can develop polymers and resins with superior performance characteristics. innospk.com These materials are sought after for applications in demanding environments, such as in the aerospace, electronics, and chemical processing industries, where resistance to high temperatures and corrosive chemicals is paramount.

Chemical Biology Research: Nucleic Acid Analogue Studies

The use of synthetic nucleoside analogues is a cornerstone of chemical biology, providing powerful tools to dissect the intricate mechanisms of genetic information storage and processing. By replacing natural nucleobases with carefully designed mimics, researchers can systematically alter properties like size, shape, and electronic distribution to study their effects on DNA and RNA structure, stability, and interaction with enzymes. In this context, halogenated aromatic rings have emerged as particularly insightful probes. While extensive research has focused on 2,4-difluorotoluene (B1202308) as a non-polar isostere of thymine, the principles derived from its study are directly applicable to understanding the potential roles of more complex analogues like this compound.

Design and Synthesis of this compound-based Nucleoside Mimics

The hypothetical design of a this compound nucleoside mimic builds upon this foundation by introducing an additional chlorine atom. This substitution serves two main purposes:

Steric Probe: The chlorine atom is significantly larger than a hydrogen atom, introducing steric bulk at the 3-position of the toluene ring (analogous to the 5-position of thymine, where the methyl group resides).

Electronic Probe: The electronegative chlorine atom alters the electronic landscape of the aromatic ring, influencing its electrostatic potential and capacity for non-covalent interactions.

The synthesis of such nucleoside analogues, while not specifically documented for this compound, would follow established methodologies in nucleoside chemistry. openaccesspub.orgnih.govumn.edu A common strategy involves the synthesis of the halogenated base precursor, followed by its coupling to a protected deoxyribose sugar derivative to form the C-nucleoside.

Table 1: Comparison of Properties of Thymine and Designed Toluene-Based Mimics

| Feature | Thymine (Natural Base) | 2,4-Difluorotoluene Mimic | This compound Mimic (Hypothetical) |

| Hydrogen Bond Donors | N3-H | None | None |

| Hydrogen Bond Acceptors | C2=O, C4=O | None (Fluorines are poor H-bond acceptors in this context) | None |

| Key Functional Group at C5 | Methyl (-CH₃) | Methyl (-CH₃) | Methyl (-CH₃) |

| Key Substitution at C3 | H | H | Chloro (-Cl) |

| Primary Design Principle | N/A | Shape Mimicry (Isostere) | Steric and Electronic Perturbation |

Investigation of Non-Covalent Interactions (e.g., Base Pairing, Stacking) in Designed Genetic Systems

Studies incorporating the 2,4-difluorotoluene nucleoside into DNA duplexes have revealed that it significantly destabilizes the double helix. This is an expected outcome, as the mimic is incapable of forming the two canonical hydrogen bonds that define a Watson-Crick base pair with adenine (B156593). nih.gov Titration experiments have shown no measurable complex formation with adenine derivatives, and the analogue displays no preferential pairing with any of the four natural bases in a duplex context. nih.gov

While initially considered a purely non-polar mimic, the debate continues, with some structural evidence suggesting that the fluorine atoms in a 2,4-difluorotoluene analogue can form weak, non-canonical hydrogen bonds with an incoming nucleotide or amino acid residues within the confines of an enzyme's active site. nih.gov

For a hypothetical this compound analogue, these effects would be amplified:

Base Pairing: The inability to form hydrogen bonds would persist, leading to duplex destabilization.

Stacking Interactions: The steric bulk of the chlorine atom at the 3-position would likely introduce a significant clash with adjacent bases, further disrupting the geometry required for effective pi-stacking.

Halogen Bonding: The chlorine atom could potentially participate in halogen bonds—a directional non-covalent interaction between a halogen and a Lewis base (like an oxygen or nitrogen atom)—with components of an enzyme active site, adding another layer of complexity to its interaction profile. nih.gov

Probing Steric and Electrostatic Effects in Enzyme-Substrate Recognition

The most profound application of the 2,4-difluorotoluene nucleoside has been in the study of DNA polymerase fidelity. nih.gov Despite its inability to form hydrogen bonds, it was discovered that DNA polymerases can replicate past a templating 2,4-difluorotoluene base with remarkable efficiency and specificity, almost exclusively inserting adenine opposite it. nih.govnih.gov This seminal finding challenged the long-held dogma that Watson-Crick hydrogen bonding is the sole determinant of replication fidelity and gave rise to the "steric hypothesis." This hypothesis posits that the precise shape and fit of the incoming nucleotide within the polymerase active site is the primary arbiter of specificity. nih.gov

Fluorinated substrate analogues are widely used as mechanistic probes in enzymology. researchgate.net The strong electron-withdrawing nature of fluorine can destabilize cationic intermediates, thereby slowing reaction rates and allowing for the study of transition states. researchgate.net

A this compound nucleoside would be an exceptional tool for dissecting these enzyme-substrate interactions with even greater detail:

Steric Fit: It could be used to probe the spatial constraints of a polymerase's active site. The enzyme's ability (or inability) to accommodate the bulky chlorine atom would provide precise information about the volume and shape of the binding pocket.

Electrostatic Interactions: The combined electronic influence of the two fluorine atoms and one chlorine atom would create a unique electrostatic surface. This allows for the study of how the enzyme's active site recognizes and interacts with the substrate's electronic profile, independent of hydrogen bonding. The potential for the chlorine to act as a halogen bond donor could be used to investigate whether such interactions play a role in substrate binding and selectivity in various DNA processing enzymes. nih.gov

By systematically modifying the steric and electronic properties of a non-polar base mimic, analogues like this compound offer a sophisticated strategy to deconstruct the complex interplay of forces that govern the high-fidelity replication and repair of our genome.

Structural Diversity and Research on Derivatives and Analogues of 3 Chloro 2,4 Difluorotoluene

Systematic Studies of Ring-Substituted and Side-Chain Functionalized Derivatives

Research into the derivatives of 3-chloro-2,4-difluorotoluene has focused on the introduction of various substituents on both the aromatic ring and the methyl group. These modifications systematically alter the electronic and steric properties of the parent molecule, leading to a wide array of chemical entities with unique reactivity and potential applications.

Isomers of halogenated toluenes, such as 2-chloro-4-fluorotoluene (B151448) and 2,4-difluorotoluene (B1202308), serve as important comparators for understanding the influence of substituent positioning on the molecule's properties.

2-Chloro-4-fluorotoluene is a chlorinated aromatic compound utilized as a precursor in the synthesis of more complex molecules. biosynth.com It can be prepared through methods such as the reaction of 3-chloro-4-methylaniline (B146341) with anhydrous hydrogen fluoride (B91410). chemicalbook.comchemicalbook.com This process involves diazotization followed by pyrolysis to yield the final product with high purity. chemicalbook.compatsnap.com Another synthetic route involves reacting 2-chlorotoluene (B165313) with chlorine and sodium carbonate or heating 2,4-dichlorotoluene (B165549) with hydrogen fluoride at high temperatures. biosynth.com

2,4-Difluorotoluene is an organofluorine aromatic hydrocarbon that is a colorless liquid at room temperature. guidechem.com Its synthesis can be achieved through direct fluorination of toluene (B28343) derivatives or via transition-metal-catalyzed halogen exchange reactions from substituted chlorotoluenes. guidechem.com This compound is a valuable building block in the pharmaceutical and agrochemical industries for creating complex fluorinated molecules. guidechem.com It has also been used in the synthesis of hydrophobic isosteres of pyrimidine (B1678525) and purine (B94841) nucleosides and as a nucleotide analog that can be incorporated into DNA. sigmaaldrich.comresearchgate.net

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2-Chloro-4-fluorotoluene | 452-73-3 | C₇H₆ClF | 144.57 | 154-156 | 1.197 | 1.499 |

| 2,4-Difluorotoluene | 452-76-6 | C₇H₆F₂ | 128.12 | 113-117 | 1.12 | 1.449 |

Data sourced from references biosynth.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com.

The introduction of functional groups such as carboxylic acids, alcohols, amines, and nitriles onto the this compound structure opens up a vast chemical space for further derivatization and for the synthesis of molecules with specific biological activities.

A practical synthetic route to 3-chloro-2,4-difluoro-5-hydroxybenzoic acid , a key intermediate for antimicrobial 3-quinolinecarboxylic acid drugs, has been developed from 2,4-difluoro-3-chlorobenzoic acid. semanticscholar.orgconsensus.app This multi-step synthesis involves:

Nitration: Treatment of 2,4-difluoro-3-chlorobenzoic acid with concentrated nitric acid to yield 3-chloro-2,4-difluoro-5-nitrobenzoic acid. semanticscholar.org

Esterification: Conversion of the carboxylic acid to its ethyl ester. semanticscholar.org

Reduction: Hydrogenation of the nitro group, catalyzed by palladium on carbon, to afford ethyl 5-amino-3-chloro-2,4-difluorobenzoate. semanticscholar.org

Diazotization and Hydrolysis: Conversion of the amino group to a hydroxyl group to yield the final product. semanticscholar.org

This synthetic sequence demonstrates the feasibility of introducing amine and hydroxyl (alcohol) functionalities, which can then be further modified. For instance, the amino derivative can serve as a precursor for the synthesis of various amides and other nitrogen-containing heterocycles. The synthesis of N-substituted-3-chloro-2-azetidinones from related aminobenzothiazole carboxylic acids highlights a potential pathway for creating complex heterocyclic structures. nih.govmdpi.com

The synthesis of nitrile derivatives can be achieved through various methods, including the cyanation of alcohols. organic-chemistry.org While a direct synthesis from a this compound-derived alcohol is not explicitly detailed in the provided context, the conversion of alcohols to alkyl chlorides, followed by nucleophilic substitution with a cyanide source, represents a plausible route. organic-chemistry.org

3-Chloro-2,4-difluoronitrobenzene is a key intermediate in the synthesis of other fluorinated compounds. fluoromart.com It can be synthesized by heating a polychloronitrobenzene with an alkali metal fluoride in the presence of a solvent like sulpholane. fluoromart.com This compound is a white to light yellow crystalline solid. fluoromart.com It serves as a precursor for the synthesis of various fluorinated halonitrobenzenes and halonitrophenols through reactions like nitration, fluorodechlorination, and hydrolysis. fluoromart.com

| Compound | CAS Number | Melting Point (°C) | Boiling Point (°C) (Predicted) | Density (g/cm³) (Predicted) |

| 3-Chloro-2,4-difluoronitrobenzene | 3847-58-3 | 41-43 | 243.0 ± 35.0 | 1.591 ± 0.06 |

Data sourced from reference fluoromart.com.

Exploration of Heterocyclic Analogues (e.g., 3-Chloro-2,4-difluoropyridine)

The replacement of the benzene (B151609) ring in this compound with a heterocyclic system, such as pyridine, leads to a class of analogues with significantly different electronic properties and potential biological activities. The synthesis of 3-chloro-2,4-difluoropyridine can be achieved from 3,4-dichloro-2-fluoropyridine. chemicalbook.com The introduction of nitrogen into the aromatic ring alters the electron distribution, influencing the reactivity and intermolecular interactions of the molecule. Other related fluorinated pyridines, such as 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, are also important fluorinated building blocks. sigmaaldrich.com

Comparative Reactivity and Structure-Property Relationships across this compound Systems

The reactivity and physical properties of this compound and its derivatives are governed by the interplay of inductive and resonance effects of the various substituents on the aromatic ring. slideshare.net The Hammett equation provides a quantitative framework for correlating the reaction rates and equilibria of reactions involving substituted benzene derivatives with the electronic properties of the substituents. libretexts.org

In general, electron-withdrawing groups, such as nitro groups, decrease the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. slideshare.net Conversely, electron-donating groups increase the ring's electron density, enhancing its reactivity towards electrophiles. slideshare.net